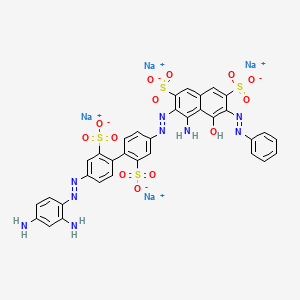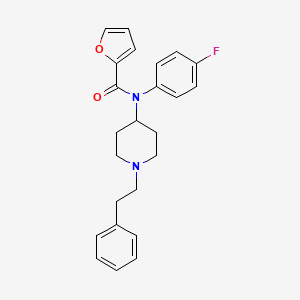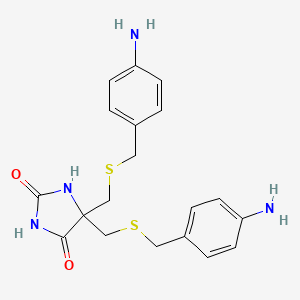
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
The synthesis of 5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imidazolidinedione core: This step involves the reaction of appropriate starting materials under controlled conditions to form the imidazolidinedione core.
Introduction of the aminophenyl groups: The aminophenyl groups are introduced through a series of substitution reactions, often involving the use of Friedel-Crafts alkylation reactions.
Formation of the thioether linkages: The thioether linkages are formed by reacting the intermediate compounds with thiol-containing reagents.
Final purification and conversion to dihydrochloride salt: The final product is purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Análisis De Reacciones Químicas
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl groups, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride can be compared with other similar compounds, such as:
1,3-Bis(4-aminophenyl)adamantane: This compound has a similar aminophenyl structure but lacks the thioether linkages and imidazolidinedione core.
2,2-Bis(4’-aminophenyl)-5,5-bi-1H-benzimidazole: This compound contains a benzimidazole core and aminophenyl groups but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
142979-92-8 |
|---|---|
Fórmula molecular |
C19H22N4O2S2 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
5,5-bis[(4-aminophenyl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H22N4O2S2/c20-15-5-1-13(2-6-15)9-26-11-19(17(24)22-18(25)23-19)12-27-10-14-3-7-16(21)8-4-14/h1-8H,9-12,20-21H2,(H2,22,23,24,25) |
Clave InChI |
PVYKRUCDWPLXDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


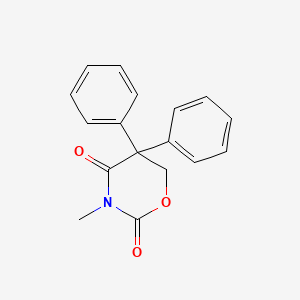
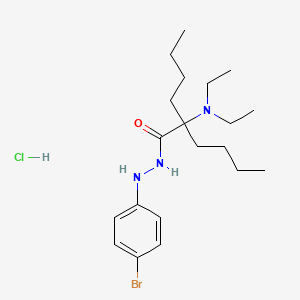
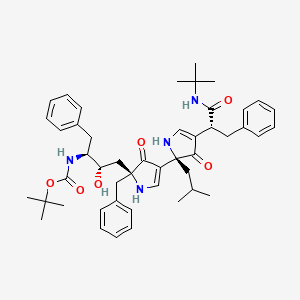
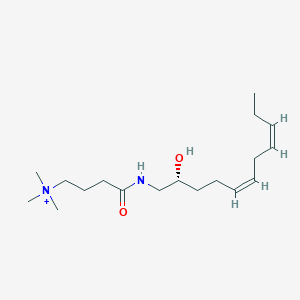

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
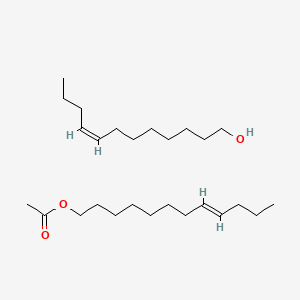

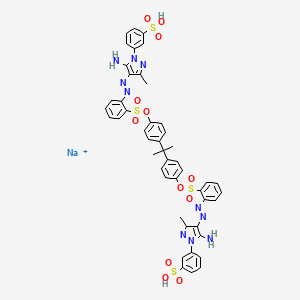
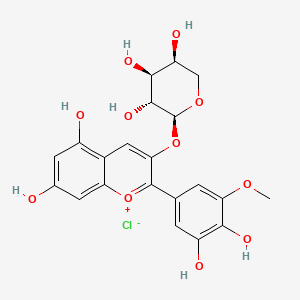
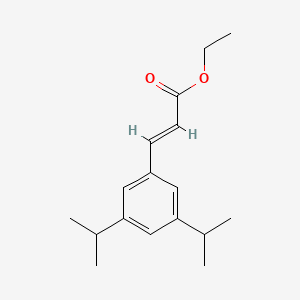
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
